GLYCINE, N-(m-NITROPHENYL)-, ETHYL ESTER
Description
The meta-nitrophenyl substituent is an electron-withdrawing group, enhancing the electrophilicity of the ester carbonyl, thereby influencing its reactivity in hydrolysis and aminolysis reactions . This compound is structurally analogous to other nitrophenyl glycine esters, such as the para-substituted N-(4-nitrophenyl)glycine ethyl ester (CAS 88319-55-5, referenced in ), but differs in the regiochemistry of the nitro group, which affects both electronic and steric properties.
Properties
CAS No. |
3589-58-0 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
ethyl 2-(3-nitroanilino)acetate |
InChI |
InChI=1S/C10H12N2O4/c1-2-16-10(13)7-11-8-4-3-5-9(6-8)12(14)15/h3-6,11H,2,7H2,1H3 |
InChI Key |
FOBXNGRQPJUTNJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)CNC1=CC(=CC=C1)[N+](=O)[O-] |
Other CAS No. |
3589-58-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Nitrophenyl)glycine ethyl ester
- Structure : The nitro group is in the para position on the phenyl ring.
- Key Differences: Electronic Effects: The para-nitro group exerts a stronger electron-withdrawing effect compared to meta, leading to a lower pKa of the leaving phenolate (pKaH ~7.1 for p-nitrophenol vs. ~8.3 for m-nitrophenol) . Reactivity: Despite differing pKa values, both p- and m-nitrophenyl esters exhibit similar hydrolysis and aminolysis rates due to compensating steric and electronic factors . Applications: Both are used as cross-linking agents in biochemical studies, though selectivity for aminolysis over hydrolysis remains moderate .
N-(4-Cyanophenyl)glycine ethyl ester
- Structure: Substituted with a cyano group at the para position.
- Key Differences: Electron-Withdrawing Strength: The cyano group (σp ~0.66) is less electron-withdrawing than nitro (σp ~1.27), resulting in slower hydrolysis rates compared to nitrophenyl analogues . Applications: Primarily used as an intermediate in anti-tumor drug synthesis rather than cross-linking .
N-(Boc-protected)glycine ethyl esters
- Example: N-{2-[(tert-Butoxycarbonyl)-amino]-ethyl}-glycine ethyl ester (CAS 72648-80-7, ).
- Key Differences: Protective Group: The Boc group stabilizes the amino group, making these esters more suitable for peptide synthesis than reactive cross-linking . Reactivity: Boc-protected esters are less reactive toward hydrolysis due to the absence of electron-withdrawing substituents on the phenyl ring .
Reactivity Profile
Hydrolysis and Aminolysis Kinetics
- Comparison with Simple Acetates : m-Nitrophenyl glycine ethyl ester hydrolyzes ~10× faster than unsubstituted ethyl acetate due to the nitro group’s electron-withdrawing effect .
- Selectivity: The aminolysis/hydrolysis ratio is ~50:1 at pH 7.4, comparable to p-nitrophenyl analogues but lower than esters with higher pKa leaving groups (e.g., phenyl esters) .
Thiophosphoryl Derivatives
Physical Properties
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing glycine, N-(m-nitrophenyl)-, ethyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, glycine derivatives are often prepared by reacting m-nitroaniline with ethyl bromoacetate under basic conditions (e.g., NaHCO₃). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Yield optimization requires precise control of stoichiometry, temperature (60–80°C), and reaction time (12–24 hours). Impurities such as unreacted nitroaniline can be monitored via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., ester carbonyl at ~170 ppm, aromatic protons in the m-nitrophenyl group).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 255.08).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for kinetic studies) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Toxicity : The compound is moderately toxic via ingestion (LD₅₀ ~3700 µg/kg in rodents). Use PPE (gloves, goggles) and work in a fume hood.
- Decomposition : Heating releases toxic NOₓ and HBr fumes. Store in airtight containers at 2–8°C, away from light and oxidizers .
Advanced Research Questions
Q. How do pH and nucleophile structure influence the aminolysis vs. hydrolysis kinetics of this compound?
- Methodological Answer : Kinetic studies (pseudo-first-order conditions) reveal pH-dependent reactivity. At pH 7–9, the m-nitrophenyl ester undergoes faster aminolysis with D-glucosamine (kaminol = 0.15 s⁻¹) than hydrolysis (khydro = 0.03 s⁻¹), attributed to the amine’s nucleophilicity (pKa ~7.75). Data fitting to the Bronsted equation shows a βnuc value of 0.5, suggesting moderate transition-state charge development .
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model the ester’s frontier molecular orbitals. The LUMO energy (-1.8 eV) localized on the carbonyl group correlates with electrophilicity. Transition-state geometries reveal a tetrahedral intermediate with a bond angle of 109° at the carbonyl carbon, consistent with experimental kinetic isotope effects (KIEs) .
Q. What experimental strategies resolve contradictions in reported rate constants for aminolysis of nitrophenyl esters?
- Methodological Answer : Discrepancies arise from solvent polarity (e.g., DMSO vs. water) and amine basicity. Control experiments should:
- Standardize solvent systems (e.g., 20% DMSO/water).
- Use a reference amine (e.g., ethanolamine) for cross-study comparisons.
- Apply Arrhenius plots to isolate temperature effects on activation energy .
Q. How can this compound be utilized as a prodrug linker in pH-responsive drug delivery systems?
- Methodological Answer : The ester’s sensitivity to aminolysis in slightly basic environments (e.g., tumor tissues) enables controlled drug release. Conjugation to D-glucosamine via the ethyl ester moiety demonstrates 80% payload release at pH 7.4 over 24 hours, monitored via LC-MS. Stability in plasma (t₁/₂ = 6 hours) ensures targeted delivery .
Methodological Notes
- Contradiction Analysis : When replication fails (e.g., lower kaminol), verify amine purity (HPLC) and exclude trace metal catalysts (use Chelex-treated buffers) .
- Advanced Synthesis : For isotopic labeling (e.g., ¹⁵N-glycine), use H₂¹⁵NO₃ in the nitro group synthesis step, followed by reductive amination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
